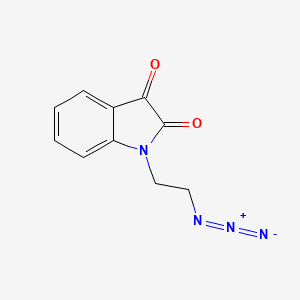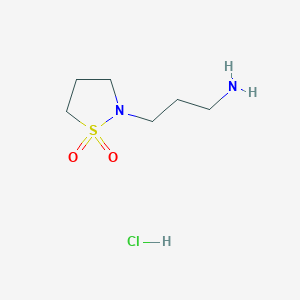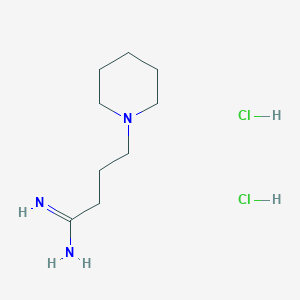
2-Amino-4-chlor-1-phenyl-1H-imidazol-5-carbaldehyd
Übersicht
Beschreibung
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Imidazol-Derivate, einschließlich 2-Amino-4-chlor-1-phenyl-1H-imidazol-5-carbaldehyd, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben Aktivität gegen verschiedene Stämme von Bakterien und Pilzen gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht . Das Vorhandensein des Imidazolrings ist entscheidend für die Wechselwirkung mit mikrobiellen Zellmembranen, was zur Störung der Zellwandsynthese führt.
Antikrebs-Potenzial
Der strukturelle Baustein des Imidazols findet sich in vielen Verbindungen mit Antikrebsaktivität. Forschungen haben gezeigt, dass Imidazol-Derivate eine Rolle bei der Synthese von Verbindungen mit potenzieller Verwendung in der Krebsbehandlung spielen können, wobei sie verschiedene Wege angreifen, die an der Proliferation von Krebszellen beteiligt sind . Die Chlor- und Phenylsubstituenten am Imidazolring können die Fähigkeit der Verbindung verbessern, die DNA-Replikation oder -Reparaturmechanismen in Krebszellen zu stören.
Entzündungshemmende Eigenschaften
Imidazol-Derivate sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen, die bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten. Der Wirkmechanismus kann die Hemmung von pro-inflammatorischen Zytokinen oder die Modulation der Aktivität von Immunzellen umfassen . Diese Anwendung ist besonders relevant im Kontext von Erkrankungen wie rheumatoider Arthritis oder Asthma, bei denen Entzündungen eine zentrale Rolle spielen.
Antioxidative Wirkungen
Die Imidazolringstruktur wurde mit antioxidativen Eigenschaften in Verbindung gebracht. Verbindungen, die diesen Ring enthalten, können als Radikalfänger wirken und Zellen vor oxidativem Stress schützen . Diese Eigenschaft ist bedeutsam für die Prävention von Krankheiten, die durch oxidativen Schaden verursacht werden, wie z. B. neurodegenerative Erkrankungen.
Antiviren-Anwendungen
Imidazol-Derivate haben sich als vielversprechend erwiesen, als antivirale Mittel zu dienen. Sie können die Virusreplikation stören, indem sie spezifische Proteine oder Enzyme angreifen, die für den Lebenszyklus des Virus erforderlich sind . Die Entwicklung von Imidazol-basierten Antiviralen könnte im Kampf gegen neu auftretende Virusinfektionen von entscheidender Bedeutung sein.
Enzymhemmung
Imidazol-Verbindungen können als Enzymhemmer wirken und verschiedene biochemische Pfade beeinflussen. Beispielsweise können sie Enzyme hemmen, die für die Synthese essentieller Bestandteile in mikrobiellen Organismen verantwortlich sind, was zu deren Tod führt . Diese Anwendung hat Auswirkungen auf die Entwicklung von Medikamenten, die Krankheiten behandeln können, indem sie gezielt pathogene Enzyme angreifen.
Wirkmechanismus
Target of Action
Imidazoles are a class of compounds that are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its intended use. Some imidazoles are used in pharmaceuticals and agrochemicals
Biochemische Analyse
Biochemical Properties
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Additionally, high doses of the compound have been associated with toxicity, including damage to specific organs and tissues .
Metabolic Pathways
2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism often involves oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
2-amino-5-chloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPFMGQMOAYLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205425 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-37-0 | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)





![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)

![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
